
Bortezomib-pinanediol
概要
説明
準備方法
化学反応の分析
Hydrolysis and Stability
The boronic ester moiety in bortezomib-pinanediol undergoes acid- or base-catalyzed hydrolysis , releasing boronic acid derivatives:
-
Hydrolysis Mechanism :
-
Stability : this compound exhibits greater stability than bortezomib in aqueous solutions due to reduced boronic acid reactivity .
Functional Group Modifications
Structural modifications of this compound reveal critical structure-activity relationships:
-
Boronic Acid Replacement : Substituting boronic acid with ester (11 ) or hydroxymethylene (12 ) groups abolishes proteasome inhibition (IC₅₀ >1,000 nM vs. 105 nM for bortezomib) .
-
Pyrazinoic Ring Modifications : Replacing the pyrazine ring with benzene (16 ) retains cytotoxicity (IC₅₀ = 58.7 nM), while methyl substitution (17 ) reduces potency (IC₅₀ = 432.6 nM) .
Table 2: Cytotoxicity of Derivatives
Compound | R Group | IC₅₀ (nM) in Sk-Hep1 Cells |
---|---|---|
Bortezomib | -B(OH)₂ | 105.0 |
1 | Pinanediol ester | 54.9 |
16 | Benzene | 58.7 |
17 | Methyl | 432.6 |
Role of Matteson Rearrangement
The Matteson rearrangement enables stereocontrolled synthesis of α-aminoboronic esters :
-
Mechanism : A one-carbon homologation via dichloromethyllithium addition to boronic esters, followed by ZnCl₂-mediated rearrangement .
-
Yield and Selectivity : Achieves >95% diastereoselectivity and 78% yield for intermediates like α-chloroboronic ester (8 ) .
Oxidation and Reduction Reactions
-
Oxidation : The boronic acid group in this compound reacts with hydrogen peroxide to form boronate esters, reducing proteasome affinity.
-
Reduction : Sodium borohydride reduces carbonyl groups in intermediates but destabilizes the boronic ester .
Biological Activity Correlation
Modifications to this compound directly impact proteasome inhibition and CIP2A downregulation:
-
Proteasome Inhibition : Bortezomib achieves 75% inhibition at 100 nM, while its pinanediol derivative (1 ) shows only 40% inhibition .
-
CIP2A Downregulation : Both compounds suppress CIP2A expression at 125 nM, linking cytotoxicity to CIP2A inhibition rather than proteasome activity alone .
Table 3: Biological Activity
Compound | Proteasome Inhibition (%) | CIP2A Downregulation (Fold) |
---|---|---|
Bortezomib | 75 ± 4 | 3.2 ± 0.3 |
1 | 40 ± 3 | 2.8 ± 0.2 |
16 | 52 ± 5 | 2.5 ± 0.4 |
Degradation Pathways
科学的研究の応用
Scientific Research Applications
Bortezomib-pinanediol has several notable applications in scientific research:
- Cancer Therapy : It is utilized in targeted chemotherapy, particularly for triple-negative breast cancer . Studies indicate that this compound offers improved drug loading and reduced side effects compared to traditional bortezomib formulations.
- Drug Delivery Systems : The compound is incorporated into micellar nanoformulations , enhancing its therapeutic efficacy while minimizing toxicity. These formulations allow for better bioavailability and targeted delivery to tumor sites .
- Proteasome Inhibition Studies : Researchers employ this compound to investigate the ubiquitin-proteasome pathway's role in cancer cell apoptosis, providing insights into potential therapeutic strategies.
Case Studies and Clinical Insights
Several case studies highlight the clinical implications of bortezomib and its derivatives:
- Motor Neuropathy Induced by Bortezomib : A case study reported an 87-year-old male with multiple myeloma who developed severe motor neuropathy after treatment with bortezomib. This adverse effect underscores the importance of monitoring patients closely for neurological side effects when using bortezomib-based therapies .
- Efficacy in Hematological Cancers : Bortezomib has been shown to play a crucial role in treating multiple myeloma and mantle cell lymphoma. Its effectiveness is often enhanced when used in combination with other agents like dexamethasone and lenalidomide, leading to improved overall survival rates .
- Adverse Effects Management : Clinical guidelines recommend close monitoring for adverse effects such as peripheral neuropathy, thrombocytopenia, and gastrointestinal symptoms. Adjustments in dosing or treatment regimens may be necessary based on individual patient responses .
Pharmacokinetics and Dosage Effects
Research indicates that bortezomib exhibits a two-compartment pharmacokinetic model characterized by rapid initial distribution followed by a prolonged elimination phase. Dosage variations have been studied extensively in animal models, revealing that higher doses can lead to increased efficacy but also a higher incidence of adverse effects .
作用機序
ボルテゾミブ・ピナンジオールは、ユビキチン化タンパク質を分解するタンパク質複合体である26Sプロテアソームを阻害することで作用します . この阻害は、誤った折り畳まれたタンパク質の蓄積につながり、小胞体ストレスを誘発し、がん細胞のアポトーシスを引き起こします . この化合物は、プロテアソームの触媒部位を特異的に標的にし、高親和性と特異性で結合します .
類似の化合物との比較
ボルテゾミブ・ピナンジオールは、薬物負荷と循環時間を向上させる脂質化形態のため、他のプロテアソーム阻害剤とは異なります . 類似の化合物には、次のものがあります。
カルフィルゾミブ: がん治療で使用される別のプロテアソーム阻害剤ですが、薬物動態特性が異なります.
イキサゾミブ: 化学構造と臨床応用が異なる経口プロテアソーム阻害剤.
類似化合物との比較
Bortezomib-pinanediol is unique compared to other proteasome inhibitors due to its lipophilized form, which enhances drug loading and circulation time . Similar compounds include:
Carfilzomib: Another proteasome inhibitor used in cancer therapy, but with different pharmacokinetic properties.
Ixazomib: An oral proteasome inhibitor with distinct chemical structure and clinical applications.
This compound stands out for its improved delivery and reduced side effects, making it a valuable addition to cancer treatment regimens .
生物活性
Bortezomib-pinanediol is a derivative of bortezomib, a well-known proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and potential therapeutic applications based on various research findings.
Bortezomib functions by inhibiting the 26S proteasome, a crucial cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. The addition of the pinanediol moiety modifies the compound's interaction with the proteasome, potentially affecting its binding affinity and biological activity.
Key Mechanisms
- Proteasome Inhibition : this compound retains the ability to inhibit proteasome activity, although studies suggest it may exhibit reduced potency compared to bortezomib itself. For instance, in Sk-Hep1 cells, bortezomib achieved approximately 75% inhibition at 100 nM, while the pinanediol derivative achieved only 40% inhibition at similar concentrations .
- CIP2A Downregulation : Research indicates that both bortezomib and its pinanediol derivative can significantly repress CIP2A expression, a protein associated with cell survival, at concentrations as low as 125 nM . This downregulation plays a critical role in enhancing cell death.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity across various cell lines. A comparative analysis of the half-maximal inhibitory concentration (IC50) values for different compounds is presented in Table 1.
Compound | Sk-Hep-1 IC50 (nM) | Huh 7 IC50 (nM) | Hep 3B IC50 (nM) |
---|---|---|---|
Bortezomib | 105.0 | 273.5 | 20.7 |
Pinanediol Derivative | 54.9 | 489.4 | 12.8 |
Other Derivatives (16) | 58.7 | 118.3 | 5.8 |
The data indicates that while the pinanediol derivative shows promise, its efficacy varies significantly across different cancer cell types .
Case Studies
A notable case study involved patients with relapsed or refractory multiple myeloma treated with bortezomib and its derivatives. Patients exhibited varying responses to treatment, with some achieving significant reductions in tumor burden after prolonged therapy . The safety profile remained consistent with previous studies on bortezomib, with common adverse effects including thrombocytopenia and gastrointestinal disturbances .
Comparative Analysis with Other Proteasome Inhibitors
This compound's activity can be compared to other proteasome inhibitors such as MG132. While both compounds inhibit proteasome function, bortezomib has been shown to produce stronger anti-tumor effects due to its ability to induce more profound mitotic arrest and apoptosis in cancer cells .
特性
IUPAC Name |
N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-GQABWHEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。